molecular formula C6H8N2O4S B2506043 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid CAS No. 937629-33-9

4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2506043
CAS RN: 937629-33-9
M. Wt: 204.2
InChI Key: UNNWTKUDCGCDIT-UHFFFAOYSA-N
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Description

“4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H9NO4S. It belongs to the family of MXenes , which are two-dimensional transition metal carbides, nitrides, and carbonitrides. MXenes have garnered significant interest due to their unique properties and potential applications in various fields .

Scientific Research Applications

Synthesis and Catalytic Applications

4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been explored in the field of organic synthesis and catalysis. For instance, Zolfigol et al. (2015) discussed the use of related compounds in the synthesis of various organic structures such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) and cinnamic acids under environmentally friendly conditions. This research highlights the compound's potential utility in industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Development of Heterocyclic Compounds

The compound is also significant in the development of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, Toja et al. (1986) synthesized a series of related compounds, demonstrating their potential for antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986). Similarly, Pathak (2000) described the conversion of related molecules into pyrrolo[3,2-d]pyrimidines, showcasing the versatility of these compounds in chemical synthesis (Pathak, 2000).

Contributions to Organic Chemistry

The compound plays a significant role in various organic synthesis processes. For instance, Porta et al. (1994) utilized related compounds in the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, emphasizing the compound's importance in creating complex organic structures (Porta, Capuzzi, & Bettarini, 1994). Additionally, Häusler (1986) investigated the reaction of methyl 1-pyrroline-2-carboxylate, a related compound, with N,N′-Ditosylsulphur-diimide, contributing to the understanding of sulfur-based reactions in organic chemistry (Häusler, 1986).

Future Directions

Research on MXenes, including this compound, continues to evolve. Investigating its applications in energy storage, catalysis, and other fields could lead to exciting developments .

properties

IUPAC Name

4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c1-7-13(11,12)4-2-5(6(9)10)8-3-4/h2-3,7-8H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNWTKUDCGCDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid

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